N-(4-chlorobenzyl)-N-ethylethanamine
Description
N-(4-Chlorobenzyl)-N-ethylethanamine is a tertiary amine featuring a 4-chlorobenzyl group, an ethyl group, and an ethanamine moiety. Its synthesis typically involves alkylation reactions, such as the treatment of aziridine derivatives with benzyl bromides (e.g., benzyl bromide) under reflux conditions . This compound is primarily utilized as an intermediate in organic synthesis, with applications in pharmaceutical and agrochemical research. Notably, its synthesis often yields by-products like N,N-di-(4-chlorobenzyl)-N-ethylamine due to over-alkylation, highlighting challenges in reaction optimization .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMVKAHXXSPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N-ethylethanamine typically involves the reaction of 4-chlorobenzyl chloride with N-ethylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form N-(4-chlorobenzyl)-N-ethylamine, where the ethane moiety is reduced to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: N-(4-chlorobenzyl)-N-ethylamine.
Substitution: 4-hydroxybenzyl-N-ethylethanamine, 4-aminobenzyl-N-ethylethanamine.
Scientific Research Applications
N-(4-chlorobenzyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can influence cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs of N-(4-chlorobenzyl)-N-ethylethanamine, emphasizing substituent variations and their implications:
Key Observations :
- Chloropyramine demonstrates the significance of the 4-chlorobenzyl group in antihistaminic activity, but its pyridylethylenediamine chain enhances receptor binding compared to the simpler ethanamine group in the target compound .
- Guanidine derivatives (e.g., ) exhibit enhanced H3 receptor affinity (pKI >8) due to the elongated alkyl chain and guanidine moiety, suggesting that structural elongation and basicity are critical for receptor interaction.
Comparison :
Pharmacological and Functional Differences
- Antihistamine Activity : Chloropyramine’s H1 antagonism (IC50 ~nM range) contrasts with the target compound’s lack of reported receptor activity, underscoring the necessity of specific substituents (e.g., pyridine) for histamine receptor targeting .
- Histamine H3 Antagonism: Guanidine derivatives (e.g., ) achieve nanomolar affinity (pKI ~8.7) due to their elongated hydrophobic chains and guanidine’s strong basicity, which the shorter ethanamine chain in the target compound cannot replicate.
- Kinase Inhibition : Pyrimidine-containing analogs (e.g., ) leverage aromatic stacking interactions, a feature absent in the target compound’s aliphatic ethanamine group.
Biological Activity
N-(4-chlorobenzyl)-N-ethylethanamine, also known as a chlorinated derivative of ethylethanamine, has garnered attention for its potential biological activities. This compound is studied for various applications in medicinal chemistry, particularly due to its antimicrobial and antifungal properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various organic reactions, including oxidation and substitution processes. Notably, it can yield products such as 4-chlorobenzaldehyde and 4-chlorobenzoic acid upon oxidation, while reduction leads to N-(4-chlorobenzyl)-N-ethylamine. Its synthesis is crucial for developing pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing cellular processes such as signal transduction and metabolic pathways. Current research indicates that it might modulate the activity of neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
- Fungal Activity : Preliminary studies suggest antifungal properties that could be explored for treating fungal infections.
Case Studies
- Antimicrobial Screening : A study conducted on the compound's antimicrobial properties revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibiotics.
- Fungal Resistance : Another study highlighted the compound's effectiveness against Candida albicans, indicating a mechanism that disrupts fungal cell wall synthesis. Further research is needed to elucidate the exact pathways involved.
Research Findings
Recent investigations into this compound have focused on its pharmacological potential:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
